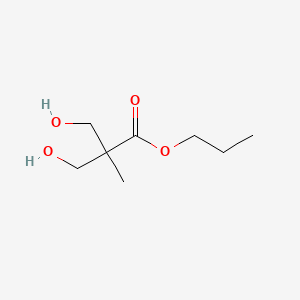
Propyl 2,2-di(hydroxymethyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,2-di(hydroxymethyl)propionate is an organic compound characterized by the presence of two hydroxymethyl groups attached to a propionate backbone. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,2-di(hydroxymethyl)propionate typically involves the esterification of 2,2-bis(hydroxymethyl)propionic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2,2-di(hydroxymethyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is 2,2-bis(carboxymethyl)propionic acid.
Reduction: The major product is 2,2-bis(hydroxymethyl)propanol.
Substitution: The products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 2,2-di(hydroxymethyl)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of Propyl 2,2-di(hydroxymethyl)propionate involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can form hydrogen bonds, undergo oxidation or reduction, and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2,2-Bis(hydroxymethyl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2,2-Bis(hydroxymethyl)pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
Propyl 2,2-di(hydroxymethyl)propionate is unique due to its ester functionality, which imparts different chemical reactivity compared to its acid counterparts. This makes it particularly useful in applications where ester groups are preferred, such as in the synthesis of polymers and resins.
Propiedades
Número CAS |
63468-00-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
propyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-12-7(11)8(2,5-9)6-10/h9-10H,3-6H2,1-2H3 |
Clave InChI |
WKKSVSCQYZLNJY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


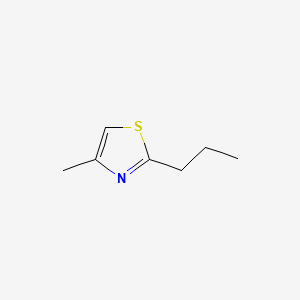


![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
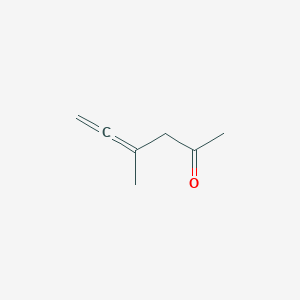

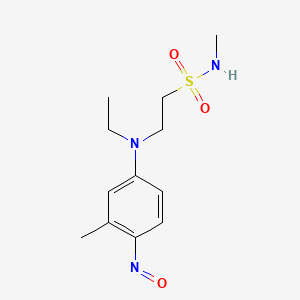

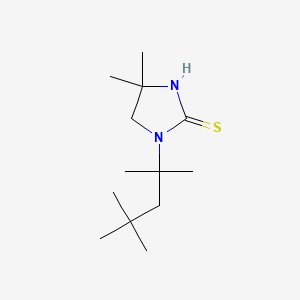
![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
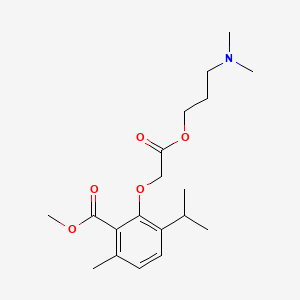
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
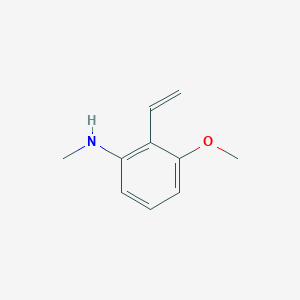
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
